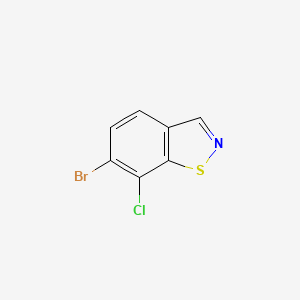

6-溴-7-氯-1,2-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-Bromo-7-chloro-1,2-benzothiazole and related derivatives typically involves electrophilic substitution reactions, where the presence of halogen atoms as substituents can significantly affect the reaction pathways and outcomes due to their electron-withdrawing nature. A practical synthesis approach involves palladium-catalyzed thiol cross-coupling from 2-bromoanilides, leading to sulfides that are easily converted to benzothiazoles under acidic or basic conditions (Itoh & Mase, 2007).

科学研究应用

结构重要性和多功能性

苯并噻唑类化合物,包括6-溴-7-氯-1,2-苯并噻唑,在药物化学中以其结构重要性和多功能性而闻名。噻唑环中的一个甲烷中心的独特存在,使苯并噻唑成为各种天然和合成生物活性分子的重要组成部分。苯并噻唑的结构简单性和合成可及性,以及功能修饰的可能性,使其成为新化学实体和治疗剂开发中具有吸引力的对象(Bhat & Belagali, 2020)。

广泛的药理活性

苯并噻唑衍生物展示了广泛的药理活性,包括抗病毒、抗微生物、抗过敏、抗糖尿病、抗肿瘤、抗炎、抗蠕虫和抗癌性能。苯并噻唑环上的取代基,特别是在C-2碳原子和C-6位置,对这些生物活性至关重要,表明苯并噻唑在药物发现和治疗应用中的潜力(Kamal et al., 2015)。

化疗中的苯并噻唑共轭物

最近的进展突显了苯并噻唑共轭物,特别是2-芳基苯并噻唑,作为潜在的化疗药物的作用。这些衍生物及其共轭系统在抗肿瘤活性方面表现出潜力,需要进一步对其毒性进行表征,以确保在癌症化疗中的安全临床应用(Ahmed et al., 2012)。

治疗潜力和专利评审

苯并噻唑的治疗潜力在各种评审和专利分析中得到认可,表明苯并噻唑核在药物发现中的日益重要。结构简单性和药理学意义导致人们对基于苯并噻唑的药物开发产生了越来越浓厚的兴趣,特别关注癌症研究(Law & Yeong, 2022)。

安全和危害

未来方向

Benzothiazole derivatives, including 6-Bromo-7-chloro-1,2-benzothiazole, are of great interest due to their wide range of biological activities and medicinal applications . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This makes them a promising area for future research and development of new drugs and materials .

作用机制

Target of Action

6-Bromo-7-chloro-1,2-benzothiazole is a benzothiazole derivative . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal functioning of the target and leading to the compound’s observed effects.

Biochemical Pathways

Given the targets inhibited by benzothiazole derivatives, it can be inferred that the compound may affect various biochemical pathways related to bacterial growth and survival . The downstream effects of these disruptions could include impaired bacterial cell wall synthesis, protein synthesis, and DNA replication.

Result of Action

The molecular and cellular effects of 6-Bromo-7-chloro-1,2-benzothiazole’s action would depend on its specific mode of action and the biochemical pathways it affects. Given the antibacterial activity of benzothiazole derivatives, the compound’s action could result in the inhibition of bacterial growth and survival .

属性

IUPAC Name |

6-bromo-7-chloro-1,2-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXZQLGQYWXTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NS2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427447-75-3 |

Source

|

| Record name | 6-bromo-7-chloro-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)

![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2480938.png)